2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
Overview
Description
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that features a bromine atom, an indole moiety, and a benzamide group. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through various methods, including Fischer indole synthesis, Bartoli indole synthesis, and others.
Chemical Reactions Analysis
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole moiety can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Scientific Research Applications
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide has various scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.
Material Science: Indole derivatives are explored for their potential use in organic electronics and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can be compared with other indole derivatives such as:
2-bromo-N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the methyl group on the indole ring, which may affect its biological activity.
N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.
2-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide: Contains a chlorine atom instead of bromine, which may alter its chemical properties and reactivity.
Properties
IUPAC Name |
2-bromo-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O/c1-12-6-7-17-15(10-12)13(11-21-17)8-9-20-18(22)14-4-2-3-5-16(14)19/h2-7,10-11,21H,8-9H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNPIQPIZAWZAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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